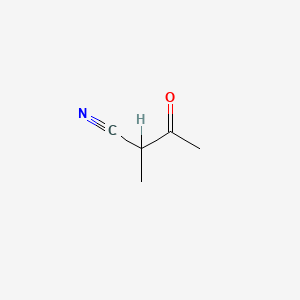

2-Methyl-3-oxobutanenitrile

Description

Properties

IUPAC Name |

2-methyl-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4(3-6)5(2)7/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQCWPDDXYOEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336870 | |

| Record name | 2-Methyl-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4468-47-7 | |

| Record name | 2-Methyl-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Methyl-3-oxobutanenitrile, also known by its IUPAC name this compound and CAS number 4468-47-7, is a bifunctional organic molecule of significant interest in synthetic chemistry.[1] Its structure incorporates both a ketone and a nitrile functional group, rendering it a versatile building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and functional polymers.[1] This guide provides a detailed overview of the known and predicted physical properties of this compound, alongside standardized protocols for their experimental determination. Understanding these fundamental properties is critical for its effective handling, characterization, and application in research and development.

Molecular Structure and Identification

The unique reactivity and physical characteristics of this compound stem directly from its molecular architecture. The presence of a methyl group at the second carbon position, adjacent to a ketone and a cyano group, influences its stereochemistry and reactivity.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 4468-47-7 | |

| Molecular Formula | C₅H₇NO | |

| Molecular Weight | 97.12 g/mol | |

| Canonical SMILES | CC(C#N)C(=O)C | |

| InChI Key | AMQCWPDDXYOEER-UHFFFAOYSA-N |

Predicted Physical Properties

| Property | Predicted/Computed Value | Notes and Predictive Source |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

| Density | Not Available | - |

| LogP (Octanol-Water Partition Coefficient) | 0.73508 | A measure of lipophilicity. (Source: ChemSrc) |

| Polar Surface Area (PSA) | 40.86 Ų | (Source: ChemSrc) |

| Refractive Index | Not Available | - |

| Flash Point | Not Available | - |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While experimental spectra are not widely published, predictive models offer valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

1H NMR (Proton NMR): The predicted 1H NMR spectrum of this compound would provide information about the number and types of hydrogen atoms. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent ketone and nitrile groups.

-

13C NMR (Carbon-13 NMR): The predicted 13C NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule, with the carbonyl and nitrile carbons appearing at characteristic downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and ketone groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule.

Experimental Determination of Physical Properties

For instances where physical property data is unavailable or requires verification, the following established protocols can be employed. The choice of method should be guided by the available equipment and the required level of accuracy.

Boiling Point Determination (Micro Method)

The determination of a boiling point is a fundamental technique for characterizing liquid compounds. The micro-scale method using a Thiele tube is suitable for small sample volumes.

Caption: Workflow for Boiling Point Determination.

Protocol:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube.

-

Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner or a heating mantle.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Causality: The principle behind this method is the equilibrium between the vapor pressure of the liquid and the external atmospheric pressure. As the liquid is heated, its vapor pressure increases. When the vapor pressure equals the atmospheric pressure, the liquid boils. The stream of bubbles indicates that the vapor pressure inside the capillary is greater than the external pressure. Upon cooling, the vapor pressure decreases, and when it equals the external pressure, the liquid is drawn into the capillary.

Density Determination

The density of a liquid is a measure of its mass per unit volume. A straightforward and accurate method involves the use of a pycnometer or a graduated cylinder and a balance.

Caption: Workflow for Density Determination.

Protocol:

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance.

-

Volume Measurement: Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.

-

Mass of Filled Container: Reweigh the container with the liquid.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled container minus the mass of the empty container) by its volume.

Trustworthiness: Repeating the measurement multiple times and averaging the results will increase the precision and reliability of the density determination. Ensure the temperature is recorded as density is temperature-dependent.

Solubility Assessment

A qualitative assessment of solubility in various solvents provides valuable information about the polarity of the compound.

Sources

A Comprehensive Technical Guide to 2-Methyl-3-oxobutanenitrile: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-oxobutanenitrile, a versatile bifunctional molecule, serves as a valuable building block in the synthesis of a diverse array of organic compounds. Its unique structure, incorporating both a ketone and a nitrile functional group, allows for a wide range of chemical transformations, making it a key intermediate in the preparation of various heterocyclic systems of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthesis, chemical properties, and key applications, with a focus on practical, field-proven insights for laboratory and development settings.

Core Chemical Identifiers and Properties

IUPAC Name: this compound[1] CAS Number: 4468-47-7[1]

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these properties are computationally predicted, as is common for specialized chemical intermediates.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO | PubChem[1] |

| Molecular Weight | 97.12 g/mol | PubChem[1] |

| Appearance | Clear yellow liquid | Inferred from analogous compounds[2] |

| LogP (predicted) | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Claisen-type condensation being one of the most common and effective methods.

Claisen-Type Condensation

This approach involves the condensation of an ester with a nitrile in the presence of a strong base. For the synthesis of this compound, this typically involves the reaction of an acetate ester with propionitrile. The mechanism proceeds via the formation of a nitrile anion, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.

A reported synthesis utilizing this methodology involves the condensation of ethyl acetate with propionitrile using sodium methoxide as the base, achieving a high yield.[3] The reaction is typically conducted at elevated temperatures in a suitable solvent like xylene.[3]

Diagram: Generalized Claisen-Type Condensation for this compound Synthesis

Caption: Generalized workflow for the synthesis of this compound via Claisen-type condensation.

Chemical Reactivity and Handling

The bifunctional nature of this compound dictates its reactivity. The ketone carbonyl is susceptible to nucleophilic attack, while the α-proton is acidic and can be removed by a base to form an enolate. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine.

Key Reactions:

-

Condensation Reactions: The active methylene group allows for condensation with aldehydes and ketones.

-

Cyclization Reactions: It is a key precursor for various heterocyclic systems through reactions with dinucleophiles.

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduction: The ketone and nitrile groups can be reduced using appropriate reducing agents.

Safe Handling and Storage:

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds, some of which have shown promise in drug discovery and development.

Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities. This compound can be used to synthesize substituted pyrazoles through condensation reactions with hydrazine derivatives. The reaction proceeds by initial formation of a hydrazone, followed by intramolecular cyclization.

Diagram: Synthesis of Pyrazoles from this compound

Caption: Reaction pathway for the synthesis of substituted pyrazoles.

Synthesis of Pyridine Derivatives

Substituted pyridines are another important class of heterocyles found in many pharmaceutical agents. This compound can participate in multi-component reactions to afford highly functionalized pyridine derivatives. For example, it can be reacted with an aldehyde, another active methylene compound, and an ammonium source to construct the pyridine ring.

Role in Drug Discovery

The utility of β-ketonitriles, such as this compound, as precursors to bioactive molecules is well-documented. For instance, the pyranopyrazole core, which can be synthesized from precursors derived from β-ketonitriles, has been investigated for its potential as p38 MAP kinase inhibitors.[4]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical transformations, particularly in the construction of heterocyclic systems, makes it a key intermediate for researchers in both academic and industrial settings. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the development of new chemical entities with potential applications in drug discovery and materials science.

References

-

Al-Warhi, T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. National Institutes of Health. Available at: [Link]

-

Chemsrc (2025). This compound | CAS#:4468-47-7. Available at: [Link]

-

PubChem (n.d.). This compound. Available at: [Link]

-

PubChem (n.d.). 2-Methyl-3-butenenitrile. Available at: [Link]

-

Elmaaty, T. A., et al. (2015). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. REAL-J. Available at: [Link]

-

Guzmán, A. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

- National Toxicology Program (1992). NTP Chemical Repository Database. Research Triangle Park, North Carolina.

-

Journal of Chemical Research, Synopses (RSC Publishing) (n.d.). Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Available at: [Link]

Sources

- 1. This compound | C5H7NO | CID 536905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-3-butenenitrile | C5H7N | CID 27909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 4468-47-7 [smolecule.com]

- 4. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and molecular formula of 2-Methyl-3-oxobutanenitrile.

An In-Depth Technical Guide to 2-Methyl-3-oxobutanenitrile: Structure, Synthesis, and Applications in Drug Discovery

Introduction

This compound, also known as 3-cyano-2-butanone, is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which incorporates both a ketone and a nitrile functional group, renders it a highly versatile and reactive building block for complex organic synthesis.[1][2] The strategic placement of a methyl group on the α-carbon relative to the nitrile influences its stereoelectronic properties and reactivity patterns, distinguishing it from simpler β-ketonitriles.[2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's chemical structure, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role as a precursor to pharmacologically active heterocyclic scaffolds.

Chemical Identity and Molecular Structure

The unique reactivity of this compound stems directly from its molecular architecture. It is formally a derivative of butan-2-one, substituted at the C3 position with both a methyl and a cyano group.[1]

Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | This compound[1][3] |

| CAS Number | 4468-47-7[1][3] |

| Molecular Formula | C₅H₇NO[1][3] |

| Canonical SMILES | CC(C#N)C(=O)C[1][3] |

| InChI Key | AMQCWPDDXYOEER-UHFFFAOYSA-N[1][3] |

Molecular Structure Diagram

The 2D structure highlights the key functional groups: a terminal nitrile (C≡N) and a ketone (C=O) separated by a chiral carbon.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in experimental settings. While comprehensive experimental data for this compound is not widely published, the following table summarizes its known and computed properties.

| Property | Value | Source |

| Molecular Weight | 97.12 g/mol | PubChem[1][3] |

| Physical Form | Liquid | Sigma-Aldrich |

| Monoisotopic Mass | 97.052763847 Da | PubChem (Computed)[1] |

| XLogP3-AA | 0.4 | PubChem (Computed)[1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

Synthesis Methodologies

The synthesis of this compound is a subject of interest in organic chemistry due to its utility as an intermediate. Several effective routes have been developed, primarily leveraging the reactivity of nitriles and carbonyl compounds.

Claisen-Type Condensation

A prevalent and high-yielding method is the Claisen-type condensation between an ester and a nitrile. Specifically, the reaction of ethyl acetate with propionitrile in the presence of a strong base like sodium methoxide has been reported to produce this compound in yields as high as 87%.[2]

-

Mechanism Insight : The reaction proceeds via the formation of a nitrile-stabilized carbanion (an enolate equivalent) from propionitrile. This nucleophile then attacks the electrophilic carbonyl carbon of ethyl acetate. Subsequent elimination of the ethoxide leaving group forms the β-ketonitrile product. The use of stoichiometric base is often necessary because the α-proton of the product is more acidic than that of the starting nitrile.[2]

Caption: Workflow for Claisen-Type Synthesis of this compound.

Cyanide-Mediated Ketone Functionalization

Alternative routes involve the direct functionalization of a ketone precursor. This can be achieved through nucleophilic attack by a cyanide ion (e.g., from NaCN or KCN) on a suitable ketone substrate.[2] The resulting cyanohydrin intermediate can then be oxidized or undergo elimination to yield the final β-ketonitrile product.[2]

Applications in Drug Discovery and Development

The true value of this compound for drug development professionals lies in its capacity to serve as a versatile scaffold for constructing complex molecular architectures, particularly heterocyclic ring systems that form the core of many therapeutic agents.

Precursor for Heterocyclic Compounds

The dual functionality of the ketone and nitrile groups allows for a wide range of cyclization reactions. It is an invaluable starting material for synthesizing substituted pyridines, pyrimidines, and pyrroles.[2] These heterocycles are privileged structures in medicinal chemistry, appearing in drugs with diverse biological activities.

Synthesis of Pyrrole-Based Drug Candidates

A notable application is in the three-component synthesis of highly substituted pyrroles. A study demonstrated a concise route reacting α-hydroxyketones, 3-oxobutanenitriles (like the title compound), and anilines. This methodology was successfully applied to synthesize several promising drug candidates, including:

-

COX-2 Selective NSAIDs : Pyrrole-based compounds with anti-inflammatory activity.

-

Antituberculosis Agents : Lead compounds such as BM212, BM521, and BM533.

This multicomponent reaction approach is highly efficient, demonstrating high atom economy and allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Building Block for Functional Polymers

Beyond direct pharmaceutical synthesis, this compound can be used as a monomer or building block for functional polymers. These polymers may have specialized applications in advanced drug delivery systems, catalysis, or as components in electronic devices.[2]

Experimental Protocol: Synthesis via Condensation

The following protocol is a representative example of a laboratory-scale synthesis.

Objective: To synthesize this compound from 3-cyanobutan-2-one and N-methylaminoacetonitrile hydrochloride.

Materials:

-

3-cyanobutan-2-one (7.2 g, 0.074 mol)

-

N-methylaminoacetonitrile hydrochloride (7.8 g, 0.074 mol)

-

Triethylamine (10.3 mL, 0.074 mol)

-

p-toluenesulfonic acid (0.5 g)

-

Chloroform (70 mL)

-

Sodium ethylate in ethanol (1 N, 100 mL)

-

Methylene chloride

-

Diisopropyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup : To a suspension of N-methylaminoacetonitrile hydrochloride in 70 mL of chloroform, successively add triethylamine, 3-cyanobutan-2-one, and p-toluenesulfonic acid.

-

Reflux : Boil the mixture for 5 hours using a water separator to remove the water formed during the reaction.

-

Work-up : After cooling, wash the reaction mixture twice with 10 mL of water each time.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate and strip off the solvent in vacuo. To ensure complete removal of chloroform, add 100 mL of dry ethanol and concentrate in vacuo; repeat this step.

-

Cyclization : Warm the resulting oil in 100 mL of 1 N sodium ethylate/ethanol at a bath temperature of 50°C for 2 hours.

-

Extraction : Remove some of the ethanol under reduced pressure. Take up the mixture in 100 mL of water and extract several times with methylene chloride.

-

Final Isolation : Dry the combined methylene chloride extracts over sodium sulfate and concentrate on a rotary evaporator.

-

Purification : Recrystallize the solid residue from diisopropyl ether to yield the purified product.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements : H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Signal Word : Warning.[1]

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling : Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

Conclusion

This compound is a chemical intermediate of considerable strategic importance. Its bifunctional nature provides a powerful platform for the synthesis of diverse and complex organic molecules. For professionals in drug discovery and development, its utility as a precursor to pharmacologically relevant heterocyclic systems, such as pyrroles and pyrimidines, makes it a valuable tool for generating novel therapeutic candidates. While a lack of extensive published physical data necessitates careful experimental characterization, its synthetic accessibility and versatile reactivity ensure its continued relevance in modern organic and medicinal chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-3-oxobutanenitrile

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-methyl-3-oxobutanenitrile, a valuable β-ketonitrile intermediate in organic synthesis. The primary focus is on the Claisen-type condensation reaction between propionitrile and ethyl acetate. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses key optimization parameters and characterization techniques, and outlines essential safety considerations. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this important synthetic transformation.

Introduction: The Significance of this compound

This compound, also known as α-cyanoethyl methyl ketone, is a bifunctional molecule featuring both a ketone and a nitrile group.[1][2] This structural arrangement makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry and materials science.[1] The presence of an acidic α-hydrogen, situated between the two electron-withdrawing groups, is key to its reactivity, allowing for the facile formation of a stabilized enolate for carbon-carbon bond formation.[2][3]

The synthesis of this compound is a classic example of a base-catalyzed condensation reaction, providing a practical and efficient route to this important synthetic intermediate. A common and effective method involves the reaction of propionitrile and ethyl acetate.[1]

Reaction Mechanism: A Claisen-Type Condensation

The synthesis of this compound from propionitrile and ethyl acetate proceeds via a Claisen-type condensation mechanism.[4][5][6] This reaction class involves the formation of a carbon-carbon bond between two esters or, in this case, an ester and another carbonyl-containing compound, in the presence of a strong base.[4]

The key steps of the mechanism are as follows:

-

Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from propionitrile. The electron-withdrawing nature of the nitrile group enhances the acidity of these protons, facilitating the formation of a resonance-stabilized enolate anion.[4][7]

-

Nucleophilic Attack: The newly formed propionitrile enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl acetate. This results in the formation of a tetrahedral intermediate.[5][8]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, eliminating the ethoxide leaving group. This step regenerates the carbonyl group and forms the β-ketonitrile product.[4][8]

-

Deprotonation of the Product: The resulting this compound has a highly acidic proton on the carbon situated between the ketone and nitrile functionalities. The ethoxide base present in the reaction mixture readily abstracts this proton, forming a highly resonance-stabilized enolate of the product. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product side, ensuring a high yield.[4][8]

-

Protonation (Workup): An acidic workup is required in the final stage to neutralize the enolate and any remaining base, yielding the final this compound product.[4][5]

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a reliable procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium Metal | 22.99 | 5.75 g | 0.25 |

| Absolute Ethanol | 46.07 | 100 mL | - |

| Propionitrile | 55.08 | 13.77 g (17.6 mL) | 0.25 |

| Ethyl Acetate | 88.11 | 22.03 g (24.5 mL) | 0.25 |

| Diethyl Ether | - | As needed | - |

| 10% Sulfuric Acid | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Equipment:

-

Three-necked round-bottom flask (500 mL) equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Heating mantle.

-

Ice bath.

-

Separatory funnel.

-

Rotary evaporator.

-

Standard laboratory glassware.

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 100 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and perform this step in a fume hood. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Setup: Cool the sodium ethoxide solution to room temperature. Attach a dropping funnel to the flask.

-

Addition of Reactants: Prepare a mixture of 13.77 g (0.25 mol) of propionitrile and 22.03 g (0.25 mol) of ethyl acetate. Add this mixture to the dropping funnel.

-

Condensation Reaction: Add the propionitrile-ethyl acetate mixture dropwise to the stirred sodium ethoxide solution over a period of approximately one hour. After the addition is complete, gently heat the reaction mixture to reflux and maintain reflux for two hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly add 100 mL of cold water to the reaction mixture with stirring.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

-

Separate the aqueous layer.

-

Carefully acidify the aqueous layer to a pH of approximately 5-6 with 10% sulfuric acid while cooling in an ice bath.

-

Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: A simplified experimental workflow for the synthesis.

Process Optimization and Characterization

Optimization Parameters:

-

Base: While sodium ethoxide is commonly used, other strong bases like sodium hydride or sodium amide can also be employed.[1][9] The choice of base can influence reaction time and yield. Sodium hydride, for instance, can lead to a more irreversible deprotonation.[1]

-

Solvent: The reaction is typically carried out in an excess of the alcohol corresponding to the alkoxide base to prevent transesterification.[7] Anhydrous conditions are crucial to prevent the hydrolysis of the ester and the deactivation of the base.

-

Temperature: The initial addition of reactants is often done at room temperature or below to control the exothermic reaction, followed by heating to reflux to drive the reaction to completion.[1]

-

Stoichiometry: A stoichiometric amount of base is required because the final product is deprotonated, which drives the reaction equilibrium.[4][8]

Characterization Techniques:

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic methods:

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the nitrile group (C≡N) around 2250 cm⁻¹ and the ketone carbonyl group (C=O) around 1720 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the methyl protons and the methine proton.

-

¹³C NMR will show distinct peaks for the nitrile carbon, the carbonyl carbon, and the aliphatic carbons.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (97.12 g/mol ) should be observed.[1][10]

Safety Considerations

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Propionitrile: This is a toxic and flammable liquid.[11][12][13] It can be fatal if swallowed, in contact with skin, or if inhaled.[13] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12][13]

-

Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle with care, under an inert atmosphere if possible, and away from any water sources.

-

Sodium Ethoxide: This is a corrosive and flammable solid. Avoid contact with skin and eyes.

-

Ethyl Acetate and Diethyl Ether: These are highly flammable solvents. Ensure there are no ignition sources nearby when they are in use.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[11][12][13]

Conclusion

The synthesis of this compound via the Claisen-type condensation of propionitrile and ethyl acetate is a robust and efficient method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are essential for a successful outcome. The versatility of the product makes this synthesis a cornerstone for further explorations in organic and medicinal chemistry.

References

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 536905, this compound. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

-

SD Fine-Chem Limited. (n.d.). Propionitrile Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

Sources

- 1. Buy this compound | 4468-47-7 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | C5H7NO | CID 536905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. More is on the way! | Airgas [airgas.com]

Potential applications of 2-Methyl-3-oxobutanenitrile in organic chemistry.

An In-Depth Technical Guide to the Applications of 2-Methyl-3-oxobutanenitrile in Organic Chemistry

Introduction: The Unique Versatility of a Bifunctional Building Block

This compound, with the chemical formula C₅H₇NO and CAS number 4468-47-7, is a specialized nitrile compound that presents a compelling case study in synthetic utility.[1][2] Its structure is characterized by the strategic placement of a ketone and a cyano group, with a methyl substituent at the alpha position relative to the nitrile.[1][2] This arrangement of functional groups—a reactive ketone, an electron-withdrawing nitrile, and an acidic α-hydrogen—renders it a highly versatile and potent intermediate for constructing complex molecular architectures, particularly heterocyclic systems.[1][3] These heterocyclic scaffolds are the cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][4]

The compound's reactivity is primarily dictated by the interplay between its functional groups. The methylene proton, flanked by two electron-withdrawing groups, is readily abstracted by a base to form a stabilized enolate, a powerful nucleophile. This property is central to its participation in a wide array of condensation reactions.[3] This guide provides a detailed exploration of the principal applications of this compound, focusing on its role in the synthesis of key heterocyclic frameworks, supported by mechanistic insights and detailed experimental protocols.

Core Application: Synthesis of Heterocyclic Scaffolds

The true value of this compound is most evident in its application as a precursor for a diverse range of heterocyclic compounds. Its bifunctional nature allows it to serve as a key "three-carbon fragment" in cyclocondensation reactions.

Synthesis of Polysubstituted Thiophenes via the Gewald Reaction

The Gewald reaction is a cornerstone of thiophene chemistry, enabling the one-pot synthesis of highly functionalized 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[5][6] this compound and its close analog, cyanoacetone, serve as excellent active methylene components in this powerful multicomponent reaction.[5][7] The resulting 2-aminothiophene products are valuable intermediates for synthesizing fused thiophene systems found in many biologically active molecules.[7]

Mechanistic Rationale: The reaction proceeds through an initial base-catalyzed Knoevenagel condensation between the ketone and the active methylene group of this compound.[6] This is followed by the addition of elemental sulfur to the activated intermediate. A subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.[6]

Caption: General workflow of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone (Modified Gewald Reaction) [8][9]

This protocol describes the synthesis of a 3-acetyl-2-aminothiophene, demonstrating the utility of a cyanoacetone, a close analog of this compound.

-

Reactant Preparation: In a suitable reaction vessel, dissolve crude cyanoacetone (2.08 g, 25 mmol) and 1,4-dithiane-2,5-diol (an α-mercaptoaldehyde equivalent, 2.25 g, 12.5 mmol) in 10 mL of dimethylformamide (DMF).[8]

-

Base Addition: Add triethylamine (1 g, 10 mmol) to the solution with stirring.[8]

-

Reaction: Heat the reaction mixture to 60 °C and maintain for 5 hours.[8]

-

Work-up: After the reaction is complete, remove the solvent (DMF) under reduced pressure.

-

Purification: The resulting semi-solid residue is recrystallized from a cyclohexane-CH₂Cl₂ mixture to yield the product, 1-(2-Amino-4-methyl-3-thienyl)ethanone, as yellowish to brownish crystals.[8]

Synthesis of Pyrimidine Derivatives

Pyrimidines are a fundamental class of heterocyclic aromatic compounds, forming the core structure of nucleobases in DNA and RNA and a wide array of therapeutic agents.[10][11] A classical and robust method for constructing the pyrimidine ring involves the cyclocondensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N moiety, such as guanidine, amidine, or urea.[10][11] this compound is an ideal candidate to serve as the three-carbon building block in these syntheses.[10][12]

Mechanistic Rationale: The synthesis proceeds via a cyclocondensation reaction. A base, such as sodium ethoxide, facilitates the reaction between the β-ketonitrile (this compound) and the amidine. The nucleophilic nitrogen of the amidine attacks the electrophilic carbonyl carbon of the ketonitrile, initiating a cascade of condensation and cyclization steps to form the stable aromatic pyrimidine ring.

Caption: Condensation pathway for pyrimidine synthesis.

Proposed Experimental Protocol: Synthesis of a Substituted Pyrimidine [12]

-

Reactant Preparation: In a suitable reaction vessel, prepare a solution of a base (e.g., sodium ethoxide, 12 mmol) in a polar solvent like ethanol or isopropanol.

-

Addition of Reagents: Add acetamidine hydrochloride (12 mmol) and this compound (10 mmol) to the solution.

-

Reaction: Heat the mixture to reflux for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The desired pyrimidine product may precipitate from the solution.[10]

-

Isolation and Purification: Collect the solid product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent (e.g., an ethanol/water mixture) to obtain the purified pyrimidine derivative.[10]

Data Summary: Comparison of Precursors for Pyrimidine Synthesis

While this compound is a viable precursor, other building blocks like malononitrile are also used. The choice of starting material significantly impacts reaction efficiency and cost-effectiveness.[12]

| Precursor | Typical Co-reactant | Key Advantages | Reported Yield for 4-amino-2-methyl-5-cyanopyrimidine |

| Malononitrile | Acetamidine | High yield, straightforward one-pot protocol.[12] | High (specific values vary) |

| This compound | Acetamidine | Versatile reactivity, though high-yield protocols for this specific target are less documented.[12] | Plausible, but potentially lower without optimization.[12] |

Synthesis of Functionalized Pyrroles

The pyrrole scaffold is another privileged structure in medicinal chemistry, central to the design of numerous drug candidates, including COX-2 selective nonsteroidal anti-inflammatory drugs (NSAIDs) and novel antituberculosis agents.[10][13] A highly efficient, atom-economical route to functionalized pyrroles utilizes a three-component reaction between an α-hydroxyketone, this compound, and an aniline.[13]

Mechanistic Rationale: This synthesis proceeds under mild acidic conditions (acetic acid catalyst). It involves a series of condensation reactions between the three components, culminating in the formation of the stable pyrrole ring. The high atom efficiency, with water as the only byproduct, makes this an attractive method for building diverse chemical libraries.[13]

Caption: Three-component synthesis of a key pyrrole framework.[13]

Experimental Protocol: Synthesis of a Pyrrole-based Drug Candidate Intermediate [13]

-

Reactant Mixture: In a reaction flask, combine the α-hydroxyketone (e.g., 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one, 1.0 mmol), this compound (1.0 mmol), the desired aniline (e.g., 4-fluoro aniline, 1.1 mmol), and acetic acid (1.0 mmol) in ethanol.

-

Reaction Conditions: Heat the mixture at 70 °C for approximately 3 hours.[13]

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), cool the mixture. The product can be isolated and purified using standard techniques such as column chromatography to yield the desired functionalized pyrrole.

Further Synthetic Potential and Broader Applications

Beyond these core examples, the unique reactivity of this compound extends to other areas of organic and medicinal chemistry.

-

Synthesis of Pyridines: It can serve as the three-carbon component in Hantzsch-type pyridine syntheses and their variations, leading to the formation of substituted pyridine rings.[3] It has also been implicated in the synthesis of fused systems like pyrido[2,3-d]pyrimidines.[14]

-

Medicinal and Materials Chemistry: The versatility of this compound as an intermediate makes it a valuable tool in drug discovery.[3] Some studies have suggested it may possess intrinsic antibacterial activity, although this requires further investigation.[1] Furthermore, it can be used as a monomer or building block for the synthesis of functional polymers with potential applications in catalysis or drug delivery systems.[1]

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its bifunctional nature, centered around the reactive ketone, activating nitrile group, and acidic alpha-proton, provides chemists with an efficient tool for the construction of complex and medicinally relevant heterocyclic scaffolds. The multicomponent reactions in which it participates, such as the Gewald, pyrimidine, and pyrrole syntheses, are particularly noteworthy for their atom economy and procedural simplicity. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and applications of this compound opens a direct and efficient pathway to molecular diversity and the discovery of novel, biologically active compounds.

References

-

This compound|4468-47-7 - Encyclopedia - MOLBASE. (n.d.). Molbase. Retrieved January 16, 2026, from [Link]

-

Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. [Link]

- Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Current Organic Chemistry, 15(22), 3945-3971.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 16, 2026, from [Link]

-

Gewald reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

This compound | C5H7NO | CID 536905 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- El-Gohary, N. S. (2014). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry, 8(4), 734-772.

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines - DR-NTU. (n.d.). Nanyang Technological University. Retrieved January 16, 2026, from [Link]

Sources

- 1. Buy this compound | 4468-47-7 [smolecule.com]

- 2. This compound | C5H7NO | CID 536905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. longdom.org [longdom.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bu.edu.eg [bu.edu.eg]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. jocpr.com [jocpr.com]

The Synthesis of α-Methylacetoacetonitrile: A Technical Guide for Chemical Innovators

Abstract

α-Methylacetoacetonitrile, systematically known as 2-methyl-3-oxobutanenitrile, stands as a pivotal building block in modern organic synthesis. Its unique trifunctional nature, possessing a ketone, a nitrile, and a chiral center, renders it a highly versatile precursor for a multitude of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of α-methylacetoacetonitrile, tailored for researchers, scientists, and professionals in drug development. We will explore the evolution of its synthetic methodologies, from classical condensation reactions to more contemporary approaches, offering field-proven insights into the causality behind experimental choices. This guide aims to serve as an authoritative resource, empowering chemists to leverage this valuable intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of α-Methylacetoacetonitrile

α-Methylacetoacetonitrile (CAS No. 4468-47-7) is a nitrile compound characterized by its keto and cyano functional groups, with a molecular formula of C₅H₇NO and a molecular weight of approximately 97.12 g/mol .[1][2] Its significance in organic synthesis stems from the reactive interplay of its functional groups, which allows for a diverse range of chemical transformations. The presence of a ketone and a nitrile group makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are foundational structures in many pharmaceuticals.[1][3] The methyl group at the α-position introduces a chiral center, opening avenues for the stereoselective synthesis of complex molecules.

The utility of β-ketonitriles, such as α-methylacetoacetonitrile, is well-established in medicinal chemistry. These compounds serve as precursors for a wide array of pharmacologically active molecules, including anti-cancer, anti-inflammatory, and antimalarial drugs.[4] The ability to construct diverse molecular scaffolds from a single, readily accessible starting material makes α-methylacetoacetonitrile a valuable tool in the drug discovery pipeline.

Historical Perspective: The Evolution of β-Ketonitrile Synthesis

While a singular, celebrated discovery of α-methylacetoacetonitrile is not prominent in the historical record, its emergence is intrinsically linked to the broader development of synthetic methodologies for β-ketonitriles and the α-alkylation of nitriles. The journey to efficiently synthesize this class of compounds has been a continuous pursuit of milder conditions, higher yields, and greater substrate scope.

Early approaches to β-ketonitriles involved the acylation of in situ-generated nitrile anions with esters.[5] These reactions were often carried out using strong bases such as sodium methoxide, sodium ethoxide, or sodium amide.[5] The first documented example of the alkylation of an active methylene compound dates back to Geuther's preparation of ethyl α-ethylacetoacetate from the sodium enolate of ethyl acetoacetate and ethyl iodide.[6] These foundational studies laid the groundwork for the development of more sophisticated methods.

The "borrowing hydrogen" or "hydrogen auto-transfer" methodologies represent a significant advancement in the α-alkylation of nitriles with alcohols.[7] This strategy offers a more sustainable and atom-economical approach, with water as the only byproduct.[8] The general mechanism involves the catalytic dehydrogenation of an alcohol to an aldehyde, followed by condensation with the nitrile to form an α,β-unsaturated nitrile intermediate, which is then reduced in situ.[7] These modern techniques, often employing transition metal catalysts, have largely superseded the use of stoichiometric amounts of strong bases and alkyl halides, which generate significant waste.[8]

Synthetic Methodologies for α-Methylacetoacetonitrile

Several synthetic routes to α-methylacetoacetonitrile have been developed, each with its own set of advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and required purity.

Condensation Reactions

Condensation reactions are a common and effective method for the synthesis of α-methylacetoacetonitrile. This approach typically involves the reaction of a nitrile with a carbonyl compound under basic conditions.

A frequently employed method is the condensation of propionitrile with an acetate ester, such as ethyl acetate or n-butyl acetate, using a strong base like sodium methoxide as a catalyst.[1] This reaction is a variation of the Claisen condensation, adapted for an ester-nitrile condensation. The mechanism involves the formation of an enolate from the nitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.

Reaction Scheme: CH₃CH₂CN + CH₃COOR --(Base)--> CH₃C(O)CH(CH₃)CN + ROH

Experimental Protocol: Synthesis via Condensation of Propionitrile and Ethyl Acetate [1]

-

Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, add a solution of sodium methoxide in a solvent such as xylene.

-

Addition of Reactants: To the stirred solution, add a mixture of propionitrile and ethyl acetate.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 150-200°C for approximately 2 hours. The use of xylene as a solvent helps to maintain the appropriate solubility for both organic and inorganic components.[1]

-

Work-up: After the reaction is complete, cool the mixture and quench with a dilute acid.

-

Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by distillation or chromatography to yield α-methylacetoacetonitrile.

Cyanide-Mediated Ketone Functionalization

This method involves the introduction of the cyano group onto a ketone precursor. The reaction typically employs a cyanide salt, such as sodium or potassium cyanide, in the presence of an acid to generate the active cyanide nucleophile.

The synthesis of α-methylacetoacetonitrile via this route would start with a suitable ketone substrate. The cyanide ion attacks the carbonyl carbon to form a cyanohydrin intermediate. Subsequent oxidation or elimination steps convert the cyanohydrin to the desired β-ketonitrile.

Experimental Protocol: General Procedure for Cyanide-Mediated Ketone Functionalization

-

Reaction Setup: In a well-ventilated fume hood, dissolve the ketone precursor in a suitable solvent.

-

Addition of Cyanide: Carefully add a solution of sodium or potassium cyanide to the reaction mixture.

-

Acidification: Slowly add an acid to the mixture to generate hydrogen cyanide in situ. Caution: Hydrogen cyanide is a highly toxic gas.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or GC.

-

Work-up and Purification: Once the reaction is complete, carefully quench the reaction mixture, extract the product, and purify by appropriate methods.

Halogen Exchange Approaches

Halogen exchange methods utilize organometallic reagents to facilitate carbon-carbon bond formation and introduce the ketone functionality. For the synthesis of α-methylacetoacetonitrile, α-bromopropionitrile can be used as the halogenated precursor.[1]

The process typically involves treating the α-halonitrile with an organolithium or organomagnesium reagent at low temperatures to generate a metalated nitrile intermediate. This intermediate can then be trapped with a suitable electrophile to introduce the acetyl group.

Experimental Protocol: Synthesis via Halogen Exchange [1]

-

Formation of the Organometallic Reagent: In a flame-dried flask under an inert atmosphere, treat α-bromopropionitrile with an organolithium reagent (e.g., n-butyllithium) in a dry ethereal solvent at cryogenic temperatures (e.g., -78°C).

-

Trapping with an Electrophile: To the resulting metalated nitrile, add an acetylating agent, such as acetyl chloride or acetic anhydride.

-

Quenching and Work-up: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate the organic phase. Purify the crude product by chromatography or distillation.

Comparison of Synthesis Methodologies

| Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Condensation Reaction | Propionitrile, Acetate Ester | Strong Base (e.g., Sodium Methoxide) | High (up to 87%)[1] | Cost-effective starting materials, scalable. | Requires high temperatures, strong base can lead to side reactions. |

| Cyanide-Mediated Ketone Functionalization | Ketone Precursor | Cyanide Salts, Acid | Variable | Can be adapted for various ketone substrates. | Use of highly toxic cyanide reagents, requires careful handling. |

| Halogen Exchange | α-Halopropionitrile, Acetylating Agent | Organolithium/Organomagnesium Reagents | Moderate to Good | Good for small-scale synthesis, allows for precise control. | Requires cryogenic temperatures, sensitive to moisture and air. |

Mechanistic Insights and Workflow Visualization

Mechanism of the Condensation Reaction

The base-catalyzed condensation of propionitrile with an ester proceeds through the formation of a nitrile enolate, which is a key reactive intermediate.

Caption: Mechanism of base-catalyzed condensation.

General Experimental Workflow

The synthesis of α-methylacetoacetonitrile, regardless of the specific method, generally follows a common workflow.

Caption: General experimental workflow for synthesis.

Applications in Drug Discovery and Heterocyclic Synthesis

The bifunctional nature of α-methylacetoacetonitrile makes it a powerful synthon for the construction of a wide variety of heterocyclic systems.[1] These heterocyclic scaffolds are prevalent in numerous approved drugs and are of significant interest in the development of new therapeutic agents.

-

Synthesis of Pyrazoles and Pyrimidines: α-Methylacetoacetonitrile can react with hydrazine derivatives to form pyrazoles and with amidines or ureas to yield pyrimidines. These heterocycles are known to exhibit a broad range of biological activities.

-

Precursor for Substituted Pyridines: The reaction of β-ketonitriles with various reagents can lead to the formation of highly substituted pyridines, which are important structural motifs in medicinal chemistry.[4]

-

Building Block for Fused Heterocyclic Systems: The reactivity of the ketone and nitrile groups can be exploited in tandem to construct more complex, fused heterocyclic systems.[3]

The ability to readily introduce diverse substituents onto the heterocyclic core derived from α-methylacetoacetonitrile provides a powerful platform for generating compound libraries for high-throughput screening in drug discovery programs.

Conclusion

α-Methylacetoacetonitrile has solidified its position as a valuable and versatile intermediate in organic synthesis. Its accessibility through various synthetic routes, coupled with its rich reactivity, makes it an indispensable tool for chemists in both academic and industrial settings. This guide has provided a comprehensive overview of its synthesis, from the historical underpinnings to modern, practical methodologies. By understanding the principles behind each synthetic approach and the vast potential of this molecule in constructing complex chemical architectures, researchers are well-equipped to harness the power of α-methylacetoacetonitrile in the pursuit of new discoveries, particularly in the vital field of drug development.

References

-

Organic Reactions. (1957). The Alkylation of Esters and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the α-alkylation of nitriles with alcohols Prior work:. Retrieved from [Link]

- Cope, A. C., Holmes, H. L., & House, H. O. (1957). The Alkylation of Esters and Nitriles. Organic Reactions, 9, 107-331.

- Royal Society of Chemistry. (2023). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry.

- Beilstein Journal of Organic Chemistry. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2886-2894.

- National Center for Biotechnology Information. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(20), 13586-13615.

-

Organic Chemistry Portal. (n.d.). α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound|4468-47-7. Retrieved from [Link]

-

University of the Incarnate Word. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. Retrieved from [Link]

- Journal of the American Chemical Society. (1957). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society, 79(3), 756-759.

- ACS Publications. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(18), 3295-3300.

- Bentham Science. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 12(4), 324-368.

-

ChemSynthesis. (n.d.). 2,2-diacetyl-3-oxobutanenitrile. Retrieved from [Link]

- Royal Society of Chemistry. (1998). Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Journal of Chemical Research, Synopses, (1), 4-5.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- ScienceDirect. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-861.

- ScienceDirect. (2012). Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential. Drug Discovery Today, 17(11-12), 561-572.

- PubMed. (2004). The use of radiolabeled compounds for ADME studies in discovery and exploratory development. Current Pharmaceutical Design, 10(24), 2971-2989.

-

Merck KGaA. (2023, December 5). Merck Launches First Ever AI Solution to Integrate Drug Discovery and Synthesis. Retrieved from [Link]

Sources

- 1. Buy this compound | 4468-47-7 [smolecule.com]

- 2. This compound | C5H7NO | CID 536905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04436J [pubs.rsc.org]

- 8. α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst [organic-chemistry.org]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 5-Aminopyrazoles Utilizing 2-Methyl-3-oxobutanenitrile

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic applications. This application note provides a comprehensive guide for the synthesis of substituted 5-aminopyrazoles, a particularly valuable subclass, using 2-methyl-3-oxobutanenitrile as a versatile starting material. We delve into the underlying chemical principles of the Knorr pyrazole synthesis, present a detailed, field-proven experimental protocol, and offer insights into the reaction mechanism and characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for constructing functionalized pyrazole heterocycles.

Introduction: The Significance of Pyrazoles in Modern Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural motif that imparts a unique combination of chemical properties.[1][2] This ring system is prevalent in a vast array of biologically active molecules and approved drugs, including analgesics, anti-inflammatory agents (e.g., Celecoxib), anti-cancer therapies, and antibacterial agents.[2][3] The ability to readily functionalize the pyrazole ring at multiple positions makes it an exceptionally attractive scaffold for combinatorial chemistry and structure-activity relationship (SAR) studies in drug discovery.

One of the most classical and efficient methods for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6][7] A powerful variation of this reaction utilizes β-ketonitriles, such as this compound, to directly yield 5-aminopyrazoles.[8][9] This approach is highly versatile and provides direct access to the 5-amino-substituted pyrazole core, which serves as a crucial building block for more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1]

This guide provides an in-depth protocol for the synthesis of 3,4-dimethyl-1H-pyrazol-5-amine from this compound and hydrazine hydrate, serving as a representative example of this robust synthetic strategy.

Reaction Mechanism and Chemical Principles

The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is a straightforward and high-yielding condensation reaction. The mechanism proceeds through two key steps, as illustrated below.

Causality of the Mechanism:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of this compound. The terminal nitrogen is both more nucleophilic and less sterically hindered, driving the regioselectivity of this initial step.[4] This addition-elimination sequence results in the formation of a hydrazone intermediate, which is rarely isolated.[8][9]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This 5-exo-dig cyclization is thermodynamically favorable as it leads to the formation of a stable five-membered ring. Subsequent tautomerization of the resulting imine yields the aromatic 5-aminopyrazole product.

Sources

- 1. societachimica.it [societachimica.it]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: The Synthetic Versatility of 2-Methyl-3-oxobutanenitrile in Heterocyclic Chemistry

Abstract

2-Methyl-3-oxobutanenitrile, also identified as 3-cyano-2-butanone, is a uniquely versatile precursor in modern organic synthesis.[1] Its structure, which incorporates a ketone, a nitrile group, and an adjacent active methylene group, provides a powerful platform for a variety of cyclization and condensation reactions.[2][3] This technical guide delves into the strategic application of this compound for the synthesis of high-value heterocyclic compounds, including pyridines, thiophenes, pyrazoles, and pyrimidines. These scaffolds are fundamental to the fields of medicinal chemistry and drug development.[4][5] This document provides detailed, field-proven protocols, explains the mechanistic rationale behind synthetic choices, and offers a comparative analysis of its utility, empowering researchers to leverage this potent building block in their synthetic endeavors.

Core Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound stems from the strategic placement of its functional groups. The active methylene group, positioned between the electron-withdrawing ketone and nitrile moieties, possesses acidic protons.[3] Deprotonation by a base generates a stabilized enolate, a potent nucleophile that is central to many of its key transformations.

-

Ketone Carbonyl: An electrophilic site susceptible to nucleophilic attack, crucial for condensation reactions.

-

Nitrile Group: A versatile functional group that can participate in cyclizations or be hydrolyzed to other derivatives.[2]

-

Active Methylene (α-Carbon): The acidic nature of these protons allows for easy formation of a nucleophilic enolate, which can attack various electrophiles.[3]

This combination of functionalities allows this compound to act as a flexible three-carbon building block in a variety of multicomponent reactions.

Caption: Key reactive sites of this compound.

Synthesis of Substituted Pyridines via Hantzsch-Type Reaction

The Hantzsch pyridine synthesis is a classic multicomponent reaction that constructs dihydropyridine rings, which can be subsequently oxidized to pyridines.[6][7] While traditionally employing β-ketoesters, this compound serves as an excellent β-ketonitrile component, leading to highly functionalized pyridine derivatives.

Mechanistic Rationale

The reaction proceeds through a series of condensations and cyclizations.[8][9] Initially, one equivalent of the β-ketonitrile reacts with an aldehyde via a Knoevenagel condensation. A second equivalent of the β-ketonitrile reacts with ammonia (often from ammonium acetate) to form an enamine intermediate. These two fragments then combine through a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine product. A final oxidation step, which can sometimes occur in situ, leads to the aromatic pyridine ring.[6][10]

Caption: Logical workflow for the Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of a 4-Aryl-3-cyano-2,6-dimethylpyridine Derivative

This protocol is a representative procedure adapted from the principles of the Hantzsch synthesis.[8][10]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), this compound (22 mmol, 2.2 eq.), and ammonium acetate (15 mmol, 1.5 eq.) in ethanol (30 mL).

-

Reaction Execution: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Intermediate Oxidation (if necessary): If the dihydropyridine is stable, cool the reaction mixture. Add an oxidizing agent such as ferric chloride or manganese dioxide and continue stirring at room temperature or with gentle heating until aromatization is complete (as monitored by TLC).[6]

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

-

Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure pyridine derivative.

| Parameter | Value/Reagent | Purpose |

| Aldehyde | Aromatic Aldehyde | C4-substituent source |

| β-Ketonitrile | This compound | Pyridine ring backbone |

| Nitrogen Source | Ammonium Acetate | N1 atom of the pyridine ring |

| Solvent | Ethanol | Reaction medium |

| Temperature | Reflux | To drive the reaction to completion |

| Oxidation | Ferric Chloride (FeCl₃) | Aromatization of the DHP intermediate |

Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a powerful, one-pot multicomponent synthesis for producing highly substituted 2-aminothiophenes.[11][12] this compound is an ideal active methylene component for this transformation.

Mechanistic Rationale

The reaction begins with a Knoevenagel condensation between a ketone (or aldehyde) and this compound, catalyzed by a base like morpholine or triethylamine, to form an α,β-unsaturated nitrile intermediate.[12] Elemental sulfur then adds to the active methylene group, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[4][12]

Experimental Protocol: Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone

This protocol is adapted from a modified Gewald reaction procedure.[13]

-

Reaction Setup: To a solution of crude this compound (25 mmol) and 1,4-dithiane-2,5-diol (12.5 mmol) in dimethylformamide (DMF, 10 mL), add triethylamine (10 mmol) with stirring.

-

Reaction Execution: Heat the mixture to 60 °C for 5 hours.

-

Work-up and Isolation: After the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Recrystallize the semi-solid residue from a cyclohexane-dichloromethane mixture to afford the purified 1-(2-amino-4-methyl-3-thienyl)ethanone.[13]

| Parameter | Value/Reagent | Purpose |

| Active Methylene | This compound | Thiophene ring backbone |

| Carbonyl Source | 1,4-dithiane-2,5-diol | Source of the α-mercaptoketone |

| Base Catalyst | Triethylamine | Promotes condensation and cyclization |

| Solvent | DMF | High-boiling polar aprotic solvent |

| Temperature | 60 °C | Reaction condition |

Synthesis of Substituted Pyrazoles

Pyrazoles are a prominent class of heterocyclic compounds with broad pharmacological applications.[4] The reaction of a β-dicarbonyl compound with hydrazine is a fundamental method for their synthesis. This compound serves as an effective 1,3-dielectrophile for this transformation.

Mechanistic Rationale

The synthesis proceeds through an initial condensation between one of the carbonyl groups of the β-ketonitrile and one of the amino groups of hydrazine hydrate to form a hydrazone intermediate.[3] This is followed by an intramolecular cyclization, where the second amino group attacks the remaining electrophilic center (the nitrile carbon), and subsequent tautomerization to yield the stable, aromatic pyrazole ring.[3]

Caption: Experimental workflow for pyrazole synthesis.

General Experimental Protocol

This is a generalized protocol for the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile derivatives.[4][14]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) in a suitable solvent such as ethanol (25 mL).

-

Reagent Addition: Add hydrazine hydrate (10 mmol, 1 eq.) dropwise to the stirred solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Purification: The resulting solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to give the pure pyrazole product.

Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of heterocycles vital to medicinal chemistry.[15] A plausible synthetic route to pyrimidine derivatives from this compound involves a cyclocondensation reaction with an amidine.[16]

Proposed Mechanistic Pathway

The reaction is proposed to proceed via an initial nucleophilic attack of the amidine on the ketone carbonyl of this compound. This is followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the nitrile carbon. A final tautomerization step yields the aromatic 4-aminopyrimidine derivative.[16]

Proposed Experimental Protocol

This is a proposed protocol based on the known reactivity of β-ketonitriles.[16]

-

Reaction Setup: To a solution of this compound (10 mmol) and an amidine hydrochloride (e.g., acetamidine hydrochloride, 12 mmol) in ethanol or isopropanol (30 mL), add a base such as sodium ethoxide or triethylamine (12 mmol).

-

Reaction Execution: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize with a dilute acid if a strong base was used. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

| Parameter | Value/Reagent | Purpose |